5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a chloro group and a cyclopentenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with cyclopent-3-en-1-yl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclopentenyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other oxidized or reduced forms .
Scientific Research Applications
5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis-(2-chloro-5-methylthien-4-yl)-cyclopentene: Another heterocyclic compound with similar structural features but different functional groups.
5-Chloro-3-(2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl)-2-methylthiophene: Shares the chloro and cyclopentenyl groups but has a different core structure.
Uniqueness
5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring with a chloro and cyclopentenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
5-chloro-N-cyclopent-3-en-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H10ClN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h1-2,5-6,8H,3-4H2,(H,11,12,13) |
InChI Key |
KNISGNJUOIVQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1NC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.